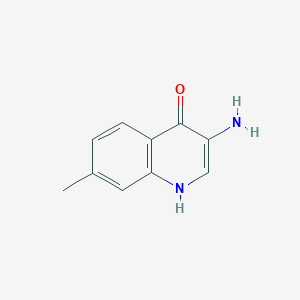

3-Amino-7-methyl-4-quinolinol

Description

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-amino-7-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C10H10N2O/c1-6-2-3-7-9(4-6)12-5-8(11)10(7)13/h2-5H,11H2,1H3,(H,12,13) |

InChI Key |

VRQLXJKSDYHGIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=CN2)N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-amino-7-methyl-4-quinolinol can be achieved through various methods, including the bromination of quinoline derivatives followed by carbonyl insertion reactions. These methods have been optimized for higher yields and simpler procedures, making large-scale production feasible . The compound's structure allows for modifications that can enhance its biological activity, particularly at the amino group at the 3-position and the methyl group at the 7-position.

Biological Activities

This compound and its derivatives exhibit a broad spectrum of pharmacological activities:

Antitumor Activity : Quinoline derivatives, including this compound, have shown promise as antitumor agents. Studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancers .

Antimicrobial Properties : Research highlights the antibacterial and antifungal properties of quinoline derivatives. The compound has been evaluated for its efficacy against a range of pathogens, demonstrating potential as an antimicrobial agent .

Neuroprotective Effects : Investigations into quinolinol derivatives have revealed their ability to mitigate neurotoxic effects, particularly in models of botulinum toxin A intoxication. This suggests a role for these compounds in neuroprotection and potential treatments for neurodegenerative diseases .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of several quinoline derivatives, compounds based on this compound were found to exhibit significant cytotoxicity against human cancer cell lines (MCF-7 and HCT-116). The IC50 values ranged from 1.9 to 7.52 µg/mL, indicating potent antitumor activity .

Case Study 2: Antimicrobial Efficacy

A series of substituted quinolines were synthesized and tested for antimicrobial activity. Compounds derived from this compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting their potential use as novel antibiotics .

Case Study 3: Neuroprotection

Research demonstrated that quinolinol derivatives could extend the half-paralysis time in models of botulinum toxin A intoxication. This indicates their potential therapeutic relevance in treating conditions associated with neurotoxicity .

Comparative Table of Biological Activities

| Biological Activity | Compound | Efficacy |

|---|---|---|

| Antitumor | This compound | IC50: 1.9 - 7.52 µg/mL |

| Antibacterial | Various derivatives | Effective against multiple pathogens |

| Neuroprotective | Quinolinol derivatives | Extended half-paralysis time in models |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl) : Enhance stability and bioactivity in analogs like 7-chloro-N-substituted derivatives, which exhibit antimalarial efficacy .

- Methoxy groups (e.g., 6,7-dimethoxy) : Increase solubility but may reduce membrane permeability compared to methyl groups .

- Amino group placement: The 3-amino substituent in this compound may improve binding to enzymatic targets via H-bond interactions, similar to 2-phenyl-3-amino-4-quinolinone derivatives .

Key Observations :

Key Observations :

- Chloro-substituted analogs: Demonstrated potent antimalarial activity, suggesting that this compound’s methyl group may offer metabolic stability but reduced efficacy against Plasmodium .

- Methoxy-substituted analogs : Neuroprotective effects highlight the role of electron-donating groups in redox modulation .

Preparation Methods

Skraup Synthesis of 7-Methyl-4-quinolinol

The Skraup reaction, a classical method for quinoline synthesis, involves cyclizing substituted anilines with glycerol in concentrated sulfuric acid. For 7-methyl-4-quinolinol, 2-amino-4-methylphenol serves as the starting material. Heating this substrate with glycerol and sulfuric acid induces dehydration and cyclization, forming the quinoline core. The hydroxyl group at position 4 and methyl group at position 7 are incorporated during this step.

Regioselective Nitration at Position 3

Nitration of 7-methyl-4-quinolinol introduces a nitro group at position 3, directed by the electron-donating hydroxyl group. Using a mixture of nitric acid and sulfuric acid at 0–5°C, the nitro group preferentially occupies the ortho position relative to the hydroxyl group. This step yields 3-nitro-7-methyl-4-quinolinol, confirmed via NMR and mass spectrometry.

Reduction of Nitro to Amino Group

Catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reduction (Fe/HCl) converts the nitro group to an amine. Raney nickel in methanol has also been employed for such reductions, offering high yields (>85%). The final product, 3-amino-7-methyl-4-quinolinol, is purified via recrystallization from ethanol-water mixtures.

Gould-Jacobs Cyclization with Subsequent Functionalization

Enamine Ester Formation

The Gould-Jacobs reaction constructs the quinoline skeleton through cyclization of an enamine intermediate. Ethyl (ethoxymethylene)cyanoacetate reacts with 3-amino-4-methylphenol in refluxing toluene, forming an enamine ester. This intermediate undergoes thermal cyclization in diphenyl ether at 250°C, yielding 7-methyl-4-quinolone.

Conversion of Quinolone to Quinolinol

Hydrolysis of the 4-quinolone to 4-quinolinol is achieved using aqueous hydrochloric acid. Subsequent nitration at position 3, as described in Section 1.2, and reduction affords the target compound. This route avoids harsh Skraup conditions but requires precise control during cyclization to prevent side reactions.

Direct Substitution via Halogen Intermediates

Synthesis of 3-Chloro-7-methyl-4-quinolinol

Phosphorus oxychloride (POCl₃) converts 7-methyl-4-quinolinol to 3-chloro-7-methyl-4-quinoline under reflux. The chloro group at position 3 serves as a leaving group for nucleophilic substitution.

Ammonolysis Reaction

Heating 3-chloro-7-methyl-4-quinoline with aqueous ammonia (25% NH₃) at 150°C in a sealed tube replaces the chloro group with an amino group. This method offers moderate yields (60–70%) and requires rigorous purification to remove unreacted starting material.

Nitration-Reduction of Prefunctionalized Quinolines

Nitration of 7-Methyl-4-methoxyquinoline

Protecting the hydroxyl group as a methoxy group (using CH₃I/K₂CO₃) facilitates nitration. Nitration of 7-methyl-4-methoxyquinoline with fuming HNO₃ at 0°C introduces a nitro group at position 3. Demethylation with HBr/AcOH restores the hydroxyl group, yielding 3-nitro-7-methyl-4-quinolinol.

Selective Reduction

Catalytic transfer hydrogenation (NH₄HCO₂/Pd-C) selectively reduces the nitro group without affecting the quinoline ring. This method achieves >90% conversion and minimizes over-reduction byproducts.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the optimal synthetic routes for 3-Amino-7-methyl-4-quinolinol, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis of quinoline derivatives often involves cyclization or substitution reactions. For this compound, a three-step route starting from halogenated precursors (e.g., 7-chloro-4-quinolinol) is common. Key reagents include triethylamine (for deprotonation) and sodium iodide (as a catalyst in nucleophilic substitutions). Adjusting solvent polarity (e.g., acetonitrile for SN2 reactions) and reflux duration can enhance yield. For example, microwave-assisted synthesis reduces reaction time while maintaining purity (~87% yield under 210°C for 1 minute, as demonstrated in similar quinoline syntheses) .

- Table: Comparison of Synthesis Approaches

| Step | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| 1 | Triethylamine, CH₃CN | 75% | |

| 2 | NaI, reflux | 82% | |

| 3 | Microwave, 210°C | 87% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For NMR:

- ¹H NMR : Signals at δ 2.5–3.0 ppm indicate methyl groups, while aromatic protons appear at δ 6.5–8.5 ppm.

- ¹³C NMR : Carbonyl carbons (C-4) resonate near δ 170 ppm.

MS data should show a molecular ion peak matching the molecular weight (e.g., m/z 202 for C₁₀H₁₀N₂O). Cross-validate with high-resolution MS (HRMS) for isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., pH, cell lines) or impurities. Strategies include:

- Systematic Review : Follow PRISMA guidelines to meta-analyze data, focusing on variables like IC₅₀ values and control groups .

- Replicate Key Experiments : Standardize protocols (e.g., fixed concentration ranges for antimalarial assays, as seen in quinoline-based antimalarials ).

- Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out synthetic byproducts.

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways. Focus on:

- Electrophilic Centers : The C-4 carbonyl group is a target for nucleophiles (e.g., amines).

- Transition States : Calculate activation energies for substitution at C-7 methyl vs. C-3 amino groups.

Compare results with experimental kinetic data (e.g., rate constants in acetonitrile ).

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at C-7 (e.g., halogens for lipophilicity) or C-3 (bulky groups to modulate steric effects).

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity against targets like Plasmodium falciparum’s heme polymerase .

- In Vitro Validation : Test derivatives in dose-response assays (e.g., antiplasmodial activity in Pf3D7 strains) .

Guidelines for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.